
(S)-cyclohexyl(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-cyclohexyl(phenyl)methanol is an organic compound that belongs to the class of secondary alcohols. It features a cyclohexyl group and a phenyl group attached to a central carbon atom, which also bears a hydroxyl group. This compound is chiral, meaning it has non-superimposable mirror images, and the (S)-enantiomer refers to the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-cyclohexyl(phenyl)methanol can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone, cyclohexyl(phenyl)ketone, using a chiral reducing agent to ensure the formation of the (S)-enantiomer. Another method includes the asymmetric hydrogenation of the ketone using a chiral catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound typically involves catalytic hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often employing chiral catalysts and specific reaction conditions to achieve the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-cyclohexyl(phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, cyclohexyl(phenyl)ketone.
Reduction: The compound can be reduced to form cyclohexyl(phenyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Cyclohexyl(phenyl)ketone.
Reduction: Cyclohexyl(phenyl)methane.
Substitution: Cyclohexyl(phenyl)chloride or cyclohexyl(phenyl)bromide, depending on the halogenating agent used.
Aplicaciones Científicas De Investigación
(S)-cyclohexyl(phenyl)methanol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the manufacture of various products.
Mecanismo De Acción
The mechanism of action of (S)-cyclohexyl(phenyl)methanol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with enzymes or receptors, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
(S)-cyclohexyl(phenyl)methanol can be compared with other similar compounds, such as:
Cyclohexylmethanol: Lacks the phenyl group, resulting in different chemical and physical properties.
Phenylmethanol (Benzyl Alcohol): Lacks the cyclohexyl group, leading to different reactivity and applications.
(S)-1-Phenylethanol: Similar in having a chiral center and a phenyl group, but with an ethyl group instead of a cyclohexyl group.
The uniqueness of this compound lies in its specific combination of a cyclohexyl and a phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
(S)-cyclohexyl(phenyl)methanol |
InChI |
InChI=1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2/t13-/m1/s1 |
Clave InChI |
QDYKZBKCLHBUHU-CYBMUJFWSA-N |
SMILES isomérico |
C1CCC(CC1)[C@@H](C2=CC=CC=C2)O |
SMILES canónico |
C1CCC(CC1)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


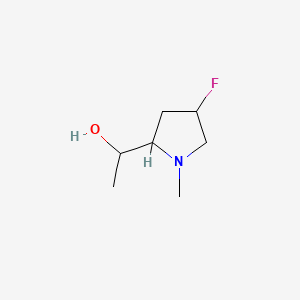
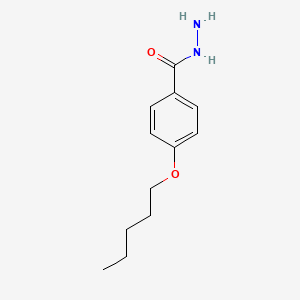
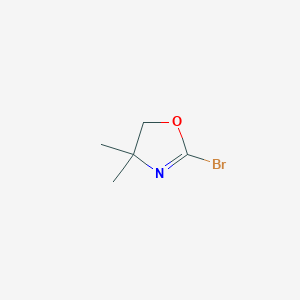
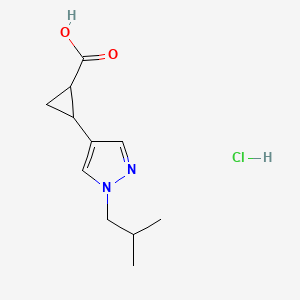
![N-cyclohexylcyclohexanamine;4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid](/img/structure/B13889125.png)
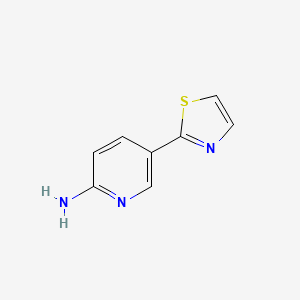
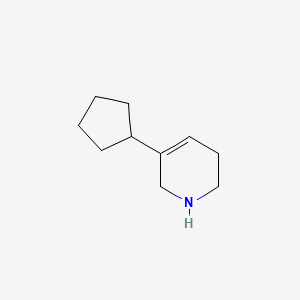
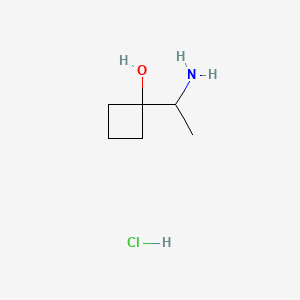
![1,1-Dimethylethyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13889162.png)
![6-Ethyl-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13889163.png)

![2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13889178.png)
![5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde](/img/structure/B13889184.png)
![3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine](/img/structure/B13889189.png)
